N,N-bis(2-hydroxypropyl)octadecanamide
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Overview
Description
N,N-bis(2-hydroxypropyl)octadecanamide: is a chemical compound with the molecular formula C24H49NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is derived from octadecanamide and features two hydroxypropyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxypropyl)octadecanamide typically involves the reaction of octadecanamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the hydroxypropyl groups to the nitrogen atom. The process may involve heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified through various techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-hydroxypropyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N,N-bis(2-hydroxypropyl)octadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research as a surfactant to study the interactions of proteins and other biomolecules in aqueous solutions.
Medicine: In the pharmaceutical industry, this compound is used as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: The compound is widely used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxypropyl)octadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the performance of personal care products.
Comparison with Similar Compounds
N,N-bis(2-hydroxyethyl)octadecanamide: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N-bis(2-hydroxypropyl)stearamide: Similar structure but derived from stearamide instead of octadecanamide.
Uniqueness: N,N-bis(2-hydroxypropyl)octadecanamide is unique due to its specific combination of hydroxypropyl groups and octadecanamide backbone, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and improved solubility of hydrophobic substances.
Properties
CAS No. |
17097-52-8 |
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Molecular Formula |
C24H49NO3 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)octadecanamide |
InChI |
InChI=1S/C24H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h22-23,26-27H,4-21H2,1-3H3 |
InChI Key |
ZPIGRJPZEOLQFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Purity |
0 |
Origin of Product |
United States |
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